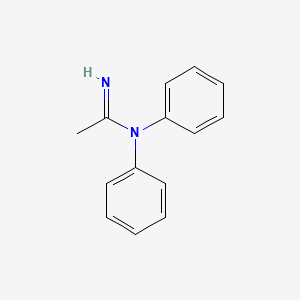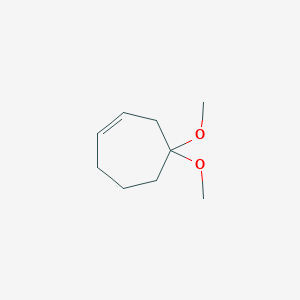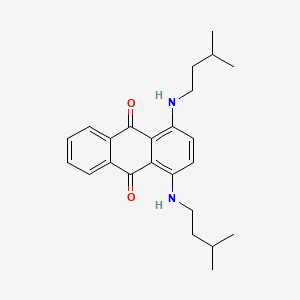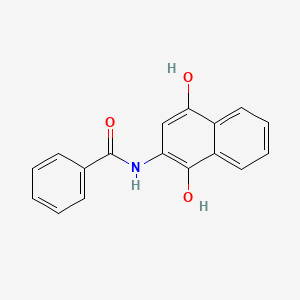
2-Hydroxy-1,4-bis(phenylamino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,4-bis(phenylamino)anthraquinone is an anthraquinone derivative known for its vibrant color and potential applications in various fields Anthraquinones are a class of aromatic organic compounds derived from anthracene, characterized by a quinone structure with two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,4-bis(phenylamino)anthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with aniline derivatives. One common method includes the use of epichlorohydrin in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1,4-bis(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2-Hydroxy-1,4-bis(phenylamino)anthraquinone has a wide range of scientific research applications:
Chemistry: Used as a dye and pigment due to its vibrant color and stability.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, inks, and coatings due to its excellent color properties and stability.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1,4-bis(phenylamino)anthraquinone involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxyanthraquinone: A precursor in the synthesis of 2-Hydroxy-1,4-bis(phenylamino)anthraquinone.
Mitoxantrone: An anthraquinone derivative used as an anticancer agent, known for its cardiotoxicity.
Alizarin: A naturally occurring anthraquinone dye with historical significance.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential as an anticancer agent with reduced side effects compared to other anthraquinone derivatives makes it a promising candidate for further research and development .
Propriétés
Numéro CAS |
35844-74-7 |
|---|---|
Formule moléculaire |
C26H18N2O3 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
1,4-dianilino-2-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O3/c29-21-15-20(27-16-9-3-1-4-10-16)22-23(24(21)28-17-11-5-2-6-12-17)26(31)19-14-8-7-13-18(19)25(22)30/h1-15,27-29H |
Clé InChI |
LIOMCOAUQFHZKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


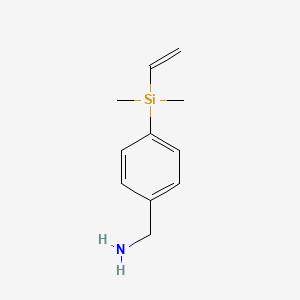
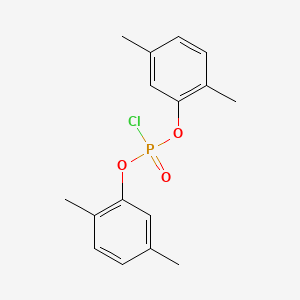

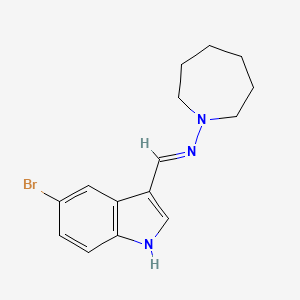


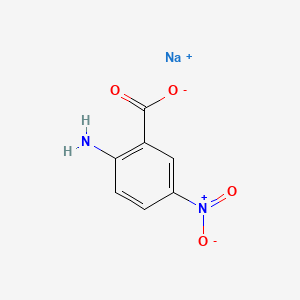
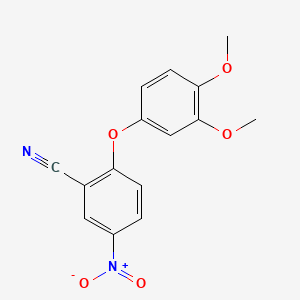

![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)
